molecular formula C13H22N2O3 B592172 Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 268550-48-7

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B592172
CAS No.: 268550-48-7
M. Wt: 254.33
InChI Key: ADPIEGXXCABJCH-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can be synthesized by reacting 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere and requires an acid catalyst . The reaction conditions include maintaining a temperature range of 2-8°C to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro moieties. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Biological Activity

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • Purity : 97%
  • Storage Conditions : 2-8°C
  • Boiling Point : Approximately 424.9°C at 760 mmHg

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar diazaspiro structures can induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects on various carcinoma cell lines, suggesting potential for further development as anticancer agents.
  • Antimicrobial Activity : Compounds in this class have been evaluated for their antibacterial and antifungal properties. Their effectiveness against resistant strains is of particular interest in the context of rising antibiotic resistance.
  • Neuroprotective Effects : Some diazaspiro compounds have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.

Anticancer Activity

A study involving similar spiro compounds demonstrated significant antiproliferative effects against several cancer cell lines, including prostate (DU145) and breast (MCF-7) cancers. The mechanism involved induction of apoptosis through mitochondrial pathways and cell cycle arrest:

CompoundCell LineIC50 (µM)Mechanism
Compound ADU14527.05 ± 3.9 (48h)Apoptosis
Compound BMCF-741.85 ± 7.8 (72h)Cell Cycle Arrest

Antimicrobial Activity

In vitro tests indicated that this compound exhibits promising antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference Compound
E. coli16 µg/mLCiprofloxacin
S. aureus8 µg/mLFluconazole

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Research into the neuroprotective properties of diazaspiro compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease.

Properties

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPIEGXXCABJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662858
Record name tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268550-48-7
Record name tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (70.0 g, 247.9 mmol) and Raney Ni (60 g) in MeOH (1500 mL) and NH3.H2O (80 mL) was stirred at 2 MPa of hydrogen pressure at 50° C. for 18 h. The reaction mixture was filtered through a pad of CELITE® and the filtrate was concentrated under vacuum to give a crude product, which was washed with ethyl acetate (200 mL) to give the title compound. 1H-NMR (400 MHz, CDCl3) δ 6.05 (s, 1H), 4.0 (s, 2H), 3.37-3.34 (m, 2H), 3.02-2.96 (m, 2H), 2.08-2.05 (m, 2H), 1.88-1.87 (m, 2H), 1.51-1.41 (m, 11H)
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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